molecular formula C16H12F2N4O B10942068 2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B10942068
M. Wt: 314.29 g/mol
InChI Key: WYSYFQQNTJALBB-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms and a triazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 3-fluorobenzyl-1H-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to the presence of the triazole ring and the specific arrangement of fluorine atoms. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

2-fluoro-N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C16H12F2N4O/c17-12-5-3-4-11(8-12)9-22-10-19-16(21-22)20-15(23)13-6-1-2-7-14(13)18/h1-8,10H,9H2,(H,20,21,23)

InChI Key

WYSYFQQNTJALBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F)F

Origin of Product

United States

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